![molecular formula C20H18N6O2 B384016 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384016.png)
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-N,10-dimethyl-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Pyridinylmethyl Group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is introduced.
Dimethylation and Oxidation:
Formation of the Imino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the pyridine ring.
Reduction: Reduction reactions can target the imino and oxo groups, potentially converting them to amine and hydroxyl groups, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action would depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
2-Imino-5-oxo-1,5-dihydro-2H-pyrido[1,2-a]pyrimidine-3-carboxamide: A simpler analog with fewer substituents.
N-Methyl-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the imino group.
10-Dimethyl-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: Lacks the imino group but retains the dimethyl and pyridinylmethyl groups.
Uniqueness
The uniqueness of 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its combination of functional groups and its complex structure
This detailed overview provides a comprehensive understanding of 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-12-4-3-9-25-17(12)24-18-15(20(25)28)10-14(19(27)22-2)16(21)26(18)11-13-5-7-23-8-6-13/h3-10,21H,11H2,1-2H3,(H,22,27) |
InChI Key |
SGAOBEPXSGSOJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NC |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-(4-butoxy-3-methylphenyl)-[1-[2-(diethylazaniumyl)ethyl]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate](/img/structure/B383933.png)
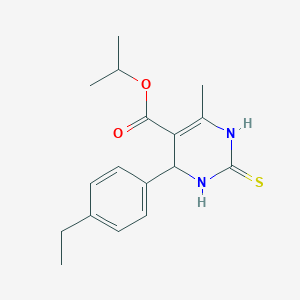
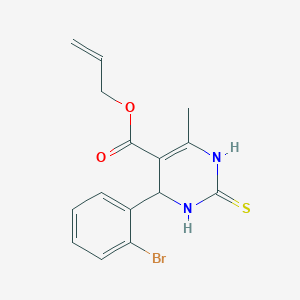
![(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383938.png)
![2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B383940.png)
![N-(4-chlorophenyl)-2-({3-cyano-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridin-2-yl}sulfanyl)acetamide](/img/structure/B383941.png)
![6-[4-(Allyloxy)phenyl]-2-[(4-methylbenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B383943.png)
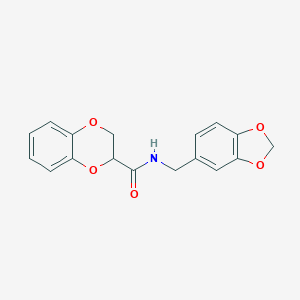

![2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B383948.png)
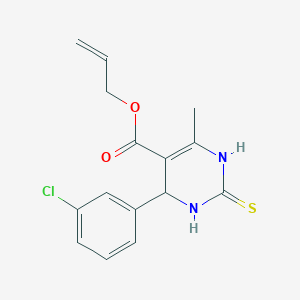
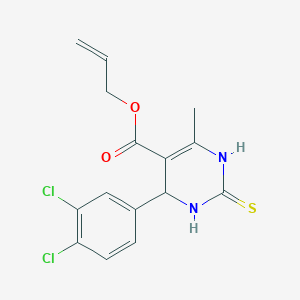
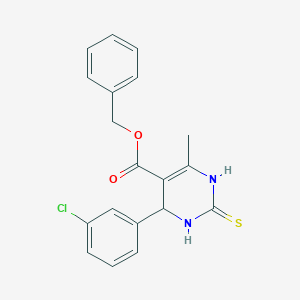
![4-Benzyl-1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B383955.png)
